(1S)-1-phenylethane-1-sulfonamide
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Overview
Description
(1S)-1-phenylethane-1-sulfonamide is an organic compound characterized by a phenyl group attached to an ethane backbone, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenylethane-1-sulfonamide typically involves the reaction of (1S)-1-phenylethanol with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylethane derivatives.
Scientific Research Applications
(1S)-1-phenylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-phenylethanol: Shares the same ethane backbone but lacks the sulfonamide group.
Phenylsulfonamide: Contains the sulfonamide group but lacks the ethane backbone.
Uniqueness
(1S)-1-phenylethane-1-sulfonamide is unique due to the presence of both the phenyl and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
129502-44-9 |
---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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